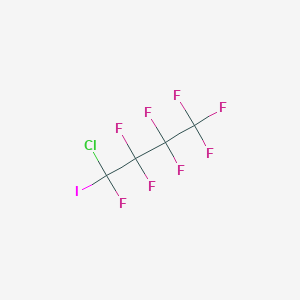
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane is a halogenated organic compound characterized by the presence of chlorine, iodine, and multiple fluorine atoms
Méthodes De Préparation
The synthesis of 1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution with chlorine and iodine in the presence of fluorine. Industrial production methods may involve the use of specialized reactors and controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atom is replaced by another nucleophile.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced using specific reagents, leading to the formation of different products.
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other halogenated compounds.
Biology: The compound’s unique properties make it useful in studying halogen bonding and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: The compound is used in the production of specialized materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane involves its ability to participate in halogen bonding and interact with various molecular targets. The presence of multiple halogen atoms allows it to form strong interactions with other molecules, influencing their chemical behavior and reactivity.
Comparaison Avec Des Composés Similaires
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane can be compared with other halogenated compounds such as:
Octafluoro-1,4-diiodobutane: Similar in structure but contains two iodine atoms instead of chlorine and iodine.
Octafluoro-2-butene: Contains fluorine atoms but lacks chlorine and iodine.
1-Iodobutane: Contains iodine but lacks the extensive fluorination.
The uniqueness of this compound lies in its combination of chlorine, iodine, and multiple fluorine atoms, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
65975-08-8 |
|---|---|
Formule moléculaire |
C4ClF8I |
Poids moléculaire |
362.39 g/mol |
Nom IUPAC |
1-chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane |
InChI |
InChI=1S/C4ClF8I/c5-3(10,14)1(6,7)2(8,9)4(11,12)13 |
Clé InChI |
ZBYDTFRASKIVDY-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(Cl)I)(F)F)(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


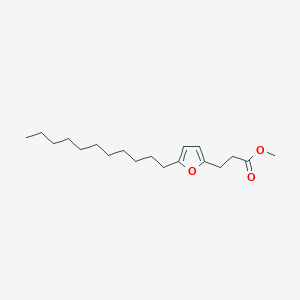
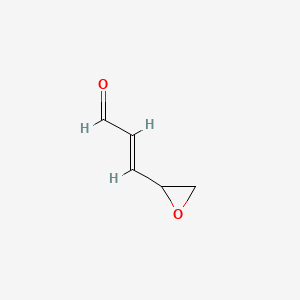
oxophosphanium](/img/structure/B14485371.png)
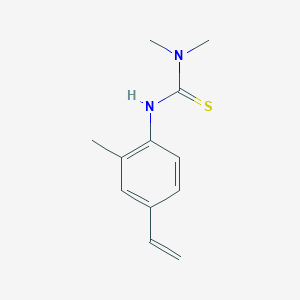

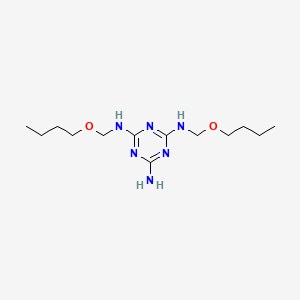
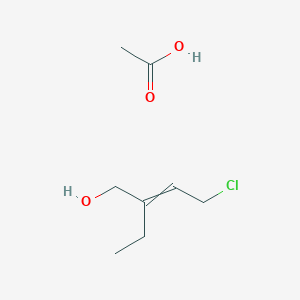
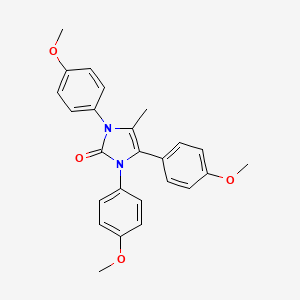
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)

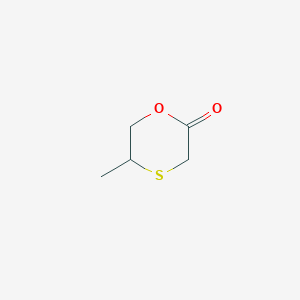

![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)
